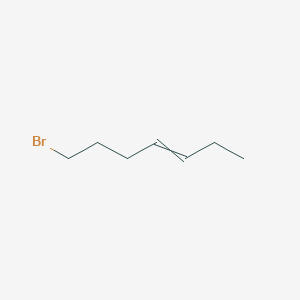

7-Bromohept-3-ene

Descripción general

Descripción

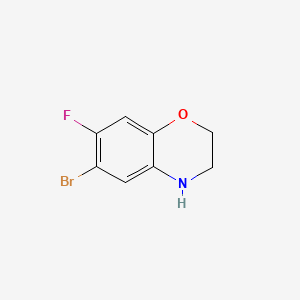

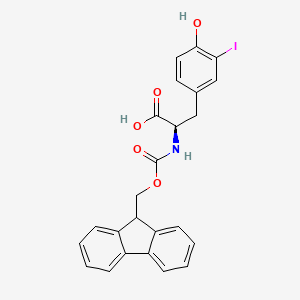

7-Bromohept-3-ene is a halogenated organic compound that belongs to the family of unsaturated hydrocarbons. It has a CAS Number of 31502-26-8 and a molecular weight of 177.08 .

Molecular Structure Analysis

The molecular formula of 7-Bromohept-3-ene is C7H13Br . The average mass is 177.082 Da and the monoisotopic mass is 176.020050 Da .Aplicaciones Científicas De Investigación

Bromination Mechanisms and Synthesis

Research has explored the bromination mechanisms of various norbornene derivatives, such as 7-bromobicyclo[2.2.1]hept-2-ene, highlighting the role of neighboring group participation in rearrangements and the formation of isomers (Gültekin et al., 2008). Similarly, studies on the thermal rearrangements of 7,7-dihalo-trans-bicyclo[4.1.0]hept-3-enes, with bromine substituents, provide insights into the formation of ring-expanded products and the lability of these compounds relative to their unsubstituted counterparts (Gassman et al., 1998).

Gold-Catalyzed Cycloisomerization

In the realm of gold catalysis, studies have been conducted on the 1,3-hydrogen migration in gold bicyclo[3.2.0]heptene complexes. This research sheds light on the role of Brønsted acid in the gold-catalyzed cycloisomerization of certain enynes, revealing pathways outside the coordination sphere of gold (Brooner et al., 2014).

Domino Cyclization in Organic Synthesis

Domino cyclization of propargyl bromides, including derivatives of 5-bromohept-3-yne, has been studied for the construction of bicyclic heterocycles. This research is pivotal in understanding the regioselectivity controlled by the reactivity of amine functional groups (Ohno et al., 2008).

DNA-Protein Interactions

The use of 7-bromo-7-deazaadenine in oligodeoxynucleotides (ODNs) has been investigated to study DNA-protein interactions. This research provides valuable information on the steric inhibition of binding with NF-κB and RNase H, offering insights into the role of brominated compounds in biological interactions (Minakawa et al., 2008).

Palladium-Catalyzed Cycloadditions

Research on the synthesis of 7-substituted bicyclo[3.2.0]hept-2-en-6-one derivatives, intermediates towards biologically significant compounds, involves palladium-catalyzed cycloadditions of α-bromoalkyl ketenes. This synthesis pathway is important for understanding the formation of exo alkyl cycloadducts (Fairlamb et al., 2000).

Fermentative Bromination

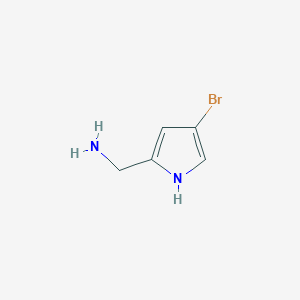

The fermentative production of brominated compounds like 7-bromo-l-tryptophan, using Corynebacterium glutamicum, offers an eco-friendly alternative to chemical halogenation methods. This research provides insights into the tolerances of C. glutamicum and the potential applications in agriculture, food, and pharmaceutical industries (Veldmann et al., 2019).

Safety and Hazards

Propiedades

IUPAC Name |

7-bromohept-3-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h3-4H,2,5-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDGXBDVDJQWGIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCCCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50705876 | |

| Record name | 7-Bromohept-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Bromohept-3-ene | |

CAS RN |

79837-80-2 | |

| Record name | 7-Bromohept-3-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50705876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1-(3-Thienyl)cyclopropyl]amine hydrochloride](/img/structure/B1442731.png)

![4-Bromo-2-(bromomethyl)benzo[b]thiophene](/img/structure/B1442733.png)

![N-[(2-Isopropylpyrimidin-4-yl)methyl]ethanaminedihydrochloride](/img/structure/B1442742.png)

![3-{[(3-fluorobenzyl)oxy]methyl}-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442749.png)

![4-oxo-4H-pyrido[1,2-a]pyrimidine-9-carbaldehyde](/img/structure/B1442750.png)